

1,1,3,3-Tetramethylguanidine CAS number 80-70-6 properties

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Compound of Interest

Compound Name: 1,1,3,3-Tetramethylguanidine

Cat. No.: B143053

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Abstract

1,1,3,3-Tetramethylguanidine (TMG), with CAS number 80-70-6, is a strong, non-nucleophilic organic base that has garnered significant attention in both academic research and industrial applications. This technical guide provides a comprehensive overview of the core properties of TMG, including its physicochemical, spectral, and safety data. Detailed experimental protocols for its application in organic synthesis are presented, and key experimental workflows are visualized to offer a deeper understanding of its practical use. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Physicochemical Properties

1,1,3,3-Tetramethylguanidine is a colorless to pale yellow liquid with a characteristic amine-like odor.[1] It is a strong base, a property attributable to the high pKa of its conjugate acid.[2] TMG is miscible with water and many organic solvents, which makes it a versatile reagent in a variety of reaction conditions.[1][2]

The key physicochemical properties of TMG are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₁₃ N ₃	[2][3]
Molecular Weight	115.18 g/mol	[2][3]
Appearance	Colorless to pale yellow liquid	[2][4]
Melting Point	-30 °C	[2]
Boiling Point	160-162 °C	[2][4]
Density	0.918 g/mL at 25 °C	[2]
pKa of Conjugate Acid	13.0 ± 1.0 in water	[2]
Vapor Pressure	30 Pa at 20 °C	[2]
Flash Point	60 °C (140 °F)	[2]
Solubility	Miscible in water	[2]
Refractive Index (n _D ²⁰)	1.469	[2]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of **1,1,3,3-Tetramethylguanidine**. The following tables summarize its key spectral features.

NMR Spectroscopy

Nucleus	Solvent	Chemical Shift (ppm)	Multiplicity	Assignment
¹ H	Methanol-d ₄	2.64	s	-N(CH ₃) ₂
¹³ C	Not Specified	40	-	-N(CH ₃) ₂
¹³ C	Not Specified	169	-	C=N

Note: Specific peak assignments and multiplicities can vary slightly depending on the solvent and instrument used.

IR Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
2944	-	C-H stretch (CH ₃)
1612	-	C=N stretch
1455	-	C-H bend (CH ₃)
1412	-	C-H bend (CH ₃)

Mass Spectrometry

m/z	Relative Intensity	Assignment
115	-	[M] ⁺

Applications in Organic Synthesis and Drug Development

1,1,3,3-Tetramethylguanidine is a versatile tool in organic synthesis, primarily utilized as a strong, non-nucleophilic base.[5] Its steric hindrance prevents it from participating in nucleophilic substitution reactions, making it an ideal choice for promoting reactions that require a strong base without the complication of side reactions.[6]

Key applications include:

- **Catalysis:** TMG is an effective catalyst for a variety of organic transformations, including Knoevenagel condensations, aldol reactions, and the synthesis of heterocyclic compounds.[7][8] It is also used as a base catalyst in the production of polyurethane.[2]
- **Reagent in Synthesis:** It is employed in deprotonation steps, elimination reactions, and rearrangements.[9] TMG is also used in the synthesis of ionic liquids.[7]
- **Drug Synthesis:** In the pharmaceutical industry, TMG plays a crucial role in the synthesis of active pharmaceutical ingredients (APIs), including β -lactam antibiotics.[5][9]

While TMG itself is primarily a synthetic reagent, the guanidine moiety is present in various biologically active molecules and drugs. Guanidine derivatives have been shown to interact with various biological targets, including ion channels and receptors. For instance, some guanidine compounds act as inhibitors of voltage-gated potassium (Kv) channels, and others have shown affinity for muscarinic and histamine receptors.^{[1][10][11]} This suggests the potential for designing novel therapeutic agents based on the guanidine scaffold.

Experimental Protocols

TMG-Catalyzed Ring-Opening Polymerization of α -Amino Acid N-Carboxyanhydrides (NCAs)

This protocol describes a general procedure for the rapid polymerization of NCAs using TMG as a catalyst, which is adaptable for amine, alcohol, and even carboxylic acid initiators.^[12]

Materials:

- α -Amino acid N-carboxyanhydride (NCA)
- Initiator (e.g., benzylamine, benzyl alcohol, or benzoic acid)
- **1,1,3,3-Tetramethylguanidine (TMG)**
- Anhydrous solvent (e.g., Tetrahydrofuran - THF)

Procedure:

- In a glovebox, dissolve the desired amount of NCA monomer in anhydrous THF in a vial to achieve the target monomer concentration.
- In a separate vial, prepare a stock solution of the initiator (e.g., 0.1 M in THF).
- In another vial, prepare a stock solution of TMG (e.g., 0.1 M in THF).
- To the stirred solution of the NCA, add the required volume of the initiator stock solution to achieve the desired monomer-to-initiator ratio.
- Initiate the polymerization by adding the required volume of the TMG stock solution.

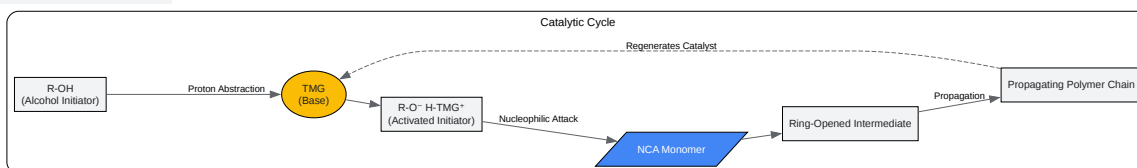
- Allow the reaction to stir at room temperature. The reaction progress can be monitored by techniques such as FT-IR spectroscopy by observing the disappearance of the characteristic NCA carbonyl bands.
- Upon completion of the polymerization, the resulting polymer can be isolated and purified by precipitation in a non-solvent (e.g., diethyl ether or hexane) followed by filtration and drying under vacuum.

Mandatory Visualizations

Catalytic Cycle of TMG in Ring-Opening Polymerization of NCAs

The following diagram illustrates the proposed catalytic role of TMG in enhancing the nucleophilicity of an alcohol initiator for the ring-opening polymerization of an N-carboxyanhydride.

Catalytic cycle of TMG in NCA polymerization.



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Caption: Catalytic cycle of TMG in NCA polymerization.

Experimental Workflow for the Synthesis of a Guanidine Derivative

This diagram outlines the key steps in a typical laboratory synthesis involving **1,1,3,3-tetramethylguanidine**, based on a procedure for the preparation of 2-tert-butyl-**1,1,3,3-tetramethylguanidine**. This illustrates a common experimental sequence from reaction setup to product isolation and purification.

Experimental Workflow: Synthesis of a Guanidine Derivative



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Caption: Workflow for guanidine derivative synthesis.

Safety Information

1,1,3,3-Tetramethylguanidine is a flammable liquid and vapor and is harmful if swallowed. It causes severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.

Conclusion

1,1,3,3-Tetramethylguanidine is a powerful and versatile organic base with broad applications in synthesis and catalysis. Its unique combination of strong basicity and low nucleophilicity makes it an invaluable tool for researchers and professionals in the chemical and pharmaceutical sciences. This guide provides a foundational understanding of its properties and applications, serving as a practical resource for its effective and safe utilization in a laboratory setting.

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